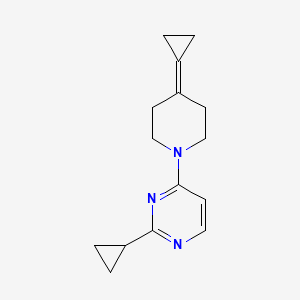![molecular formula C13H12N4O3S B2514937 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034351-89-6](/img/structure/B2514937.png)
4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a complex heterocyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multiple steps:
Formation of the furo[2,3-c]pyridin ring: : This typically involves cyclization reactions starting from pyridine derivatives.
Synthesis of thiadiazole ring: : Commonly achieved via cyclization of thiosemicarbazide derivatives.
Coupling of the two heterocycles: : Using a linker such as an ethyl group.
Industrial Production Methods: Industrial synthesis might involve more streamlined processes, leveraging continuous flow chemistry to enhance yield and efficiency. Optimized conditions, such as controlled temperatures, pressures, and the use of catalysts, are often employed to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically affecting the furo[2,3-c]pyridin moiety.
Reduction: : Reduction reactions might target the amide or thiadiazole groups.
Substitution: : The presence of multiple reactive sites allows for various substitution reactions, especially on the pyridine and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: Products depend on the specific reactions and conditions but often include modified derivatives of the original compound with altered electronic or steric properties.
科学研究应用
This compound finds applications in various scientific research areas:
Chemistry: : Used as a ligand in coordination chemistry and in the design of novel catalysts.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anti-inflammatory effects.
Medicine: : Explored for possible therapeutic uses, particularly in targeting specific biochemical pathways.
Industry: : Utilized in materials science for developing novel polymers or as a part of complex organic synthesis processes.
作用机制
The compound’s mechanism of action is largely determined by its ability to interact with specific molecular targets:
Binding to Enzymes: : Can inhibit or modulate enzyme activity through interactions with the active site.
Signal Pathway Modulation: : Interacts with signaling pathways by binding to receptors or interfering with signaling molecules.
相似化合物的比较
Comparing 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide to similar compounds:
4-methyl-N-(2-(4-pyridinyl)ethyl)-1,2,3-thiadiazole-5-carboxamide: : Less complex without the furo ring, potentially altering its reactivity and application scope.
4-methyl-N-(2-(7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: : Contains a pyrrolo ring instead of furo, leading to different electronic properties and potentially different biological activities.
Conclusion
This compound is a compound of considerable interest in both academic and industrial research. Its unique structure offers diverse possibilities for chemical reactions, biological interactions, and applications across various scientific disciplines.
属性
IUPAC Name |
4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-11(21-16-15-8)12(18)14-4-6-17-5-2-9-3-7-20-10(9)13(17)19/h2-3,5,7H,4,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWKQRVYXJGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2514875.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
